甲基(4-(苯硫基)苯基)硫醚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

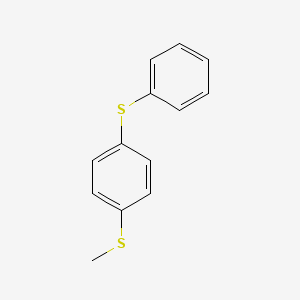

Methyl(4-(phenylthio)phenyl)sulfane is a chemical compound with the molecular formula C13H12S2 and a molecular weight of 232.36 . It appears as a yellow to pale yellow to colorless oil .

Synthesis Analysis

The synthesis of Methyl(4-(phenylthio)phenyl)sulfane involves several steps. One method involves the reaction of p-anisidine and diphenyl disulfide in the presence of tert-butyl nitrite and iron in dimethyl sulfoxide at 80°C for 8 hours under an inert atmosphere . The product is then extracted by ethyl acetate, washed with water and brine, and then dried over sodium sulfate. The crude product is then purified by column chromatography over silica gel .Chemical Reactions Analysis

Methyl(4-(phenylthio)phenyl)sulfane can participate in various chemical reactions. For instance, it can undergo a photoredox-catalyzed cascade annulation with sulfonyl chlorides, leading to the synthesis of benzothiophenes and benzoselenophenes .Physical And Chemical Properties Analysis

Methyl(4-(phenylthio)phenyl)sulfane is a liquid at room temperature . Its exact boiling point, melting point, and density are not specified in the sources retrieved .科学研究应用

热重排和自由基过程

该化合物因其在热重排过程中的行为而受到研究。具体来说,与甲基(4-(苯硫基)苯基)硫醚具有结构相似性的 {[2-(芳基亚甲基)环丙基]甲基}(苯基)硫醚被证明在加热时会发生重排。此过程产生各种硫醚和硒醚,作为 E- 和 Z- 异构体的混合物。提出了一个自由基重排机制来解释这些转化,突出了该化合物在复杂化学反应中的参与 (田、李和石,2008 年)。

光氧化还原催化的级联环化

甲基(4-(苯硫基)苯基)硫醚衍生物已用于光氧化还原催化的级联环化中。这些过程涉及以中等至良好的产率形成苯并噻吩和苯并硒吩,证明了该化合物在促进复杂有机转化中的作用 (严等人,2018 年)。

材料科学:高折射率聚酰亚胺

在材料科学中,甲基(4-(苯硫基)苯基)硫醚的衍生物有助于开发具有高折射率和小双折射率的透明芳香族聚酰亚胺。这些材料表现出优异的热机械稳定性,使其成为先进光学应用的潜在候选材料 (塔帕斯维等人,2015 年)。

非线性光学应用

该化合物的衍生物已被研究其在非线性光学应用中的潜力。对具有硫化电子给体的 4-硝基苯肼晶体(包括甲基(4-(苯硫基)苯基)硫醚的衍生物)的研究揭示了适用于非线性光学(例如大的宏观二次非线性)的性质 (徐等人,2012 年)。

配位化学

甲基(4-(苯硫基)苯基)硫醚及其衍生物在配位化学中发挥着重要作用。例如,它们参与形成双核钯硫酚盐配合物,这些配合物因其光谱性质和潜在的催化活性而受到研究 (西德尔等人,2007 年)。

安全和危害

Methyl(4-(phenylthio)phenyl)sulfane is classified as Acute Tox. 4, Skin Irrit. 2, Eye Dam. 1, and STOT SE 3 (Respiratory tract irritation) according to the CLP criteria . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, not getting it in eyes, on skin, or on clothing, and using only outdoors or in a well-ventilated area .

属性

IUPAC Name |

1-methylsulfanyl-4-phenylsulfanylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12S2/c1-14-11-7-9-13(10-8-11)15-12-5-3-2-4-6-12/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAOJDDYWGYSVTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)SC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl(4-(phenylthio)phenyl)sulfane | |

CAS RN |

33932-80-8 |

Source

|

| Record name | methyl(4-(phenylthio)phenyl)sulfane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2941831.png)

![N-(3-acetamidophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2941848.png)